6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives like BPQC has been a focus of significant attention in scientific research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of BPQC consists of a quinoline ring fused with a pyridine ring, which is substituted with a bromine atom and a carbonyl chloride group.Chemical Reactions Analysis
Quinoline and its derivatives, including BPQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of BPQC include a molecular formula of C15H9BrCl2N2O and a molecular weight of 384.1 g/mol.Scientific Research Applications
Drug Synthesis
Compounds similar to the one you’ve mentioned are used in the synthesis of various drugs, including antihistamines and antibacterial agents. For instance, related brominated pyridine compounds have been utilized in the synthesis of sulfa pyridine, a drug against bacterial and viral infections .
Tyrosine Kinase Inhibition
Brominated quinazolines, which share a structural similarity with your compound, have been designed as multi tyrosine kinase inhibitors. These inhibitors can play a significant role in cancer therapy by targeting specific enzymes involved in cancer cell growth and proliferation .
Anti-Tubercular Agents
In the search for potent anti-tubercular agents, brominated pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This suggests that your compound could potentially be explored for its efficacy in treating tuberculosis .
Anti-Inflammatory and Analgesic Properties
Some brominated quinoline derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties. This indicates that your compound might be researched for similar pharmacological effects .
Pharmacological Evolution
Quinoline compounds have been synthesized and evaluated for various pharmacological activities, including their potential as anti-inflammatory agents or in the treatment of neurological disorders. Your compound could be part of such pharmacological evolution studies .
Future Directions
properties
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOMHKQYGGCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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